UGT2B10*2 Polymorphism Exerts a 2.7-Fold Suppression on Olanzapine 4′-N-Glucuronide Formation Versus 1.9-Fold on 10-N-Glucuronide, Demonstrating Differential Pharmacogenetic Sensitivity
In a phenotype–genotype study of 105 human liver microsomal specimens, the presence of at least one UGT2B10*2 (67Y) loss-of-function allele produced a 2.7-fold decrease in olanzapine 4′-N-glucuronide formation (P < 0.0001) compared with wild-type UGT2B10, whereas the same allele caused only a 1.9-fold decrease in the formation of both olanzapine 10-N-glucuronide isomers (P < 0.003) [1]. The 4′-N-glucuronide is thus 1.42-fold more sensitive to UGT2B10*2-mediated suppression than the 10-N-glucuronide. In regression analysis, UGT2B10*2 was a significant independent predictor of 4′-N-glucuronide formation (P < 0.002) [1].
| Evidence Dimension | Fold-change in metabolite formation rate associated with UGT2B10*2 allele vs. wild-type UGT2B10 |
|---|---|
| Target Compound Data | 2.7-fold decrease (P < 0.0001) in olanzapine 4′-N-glucuronide formation |
| Comparator Or Baseline | Olanzapine 10-N-glucuronide (both isomers): 1.9-fold decrease (P < 0.003) |
| Quantified Difference | 4′-N-glucuronide formation is 1.42-fold more suppressed than 10-N-glucuronide; 2.7-fold vs. 1.9-fold |
| Conditions | 105 human liver microsome specimens; phenotype–genotype study; UGT2B10*2 (67Y) variant allele; in vitro glucuronidation assay |
Why This Matters
Investigators performing pharmacogenetic association studies on olanzapine metabolism must use an authentic 4′-N-glucuronide reference standard to avoid conflating UGT2B10-dependent and UGT1A4-dependent metabolic phenotypes, as the 4′-isomer is disproportionately affected by UGT2B10 variation compared with 10-N-glucuronide.
- [1] Erickson-Ridout KK, Zhu J, Lazarus P. Olanzapine metabolism and the significance of UGT1A448V and UGT2B1067Y variants. Pharmacogenet Genomics. 2011 Sep;21(9):539-51. DOI: 10.1097/FPC.0b013e328348c76b. PMID: 21750471. View Source
